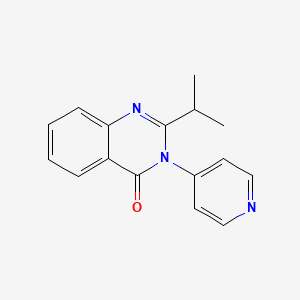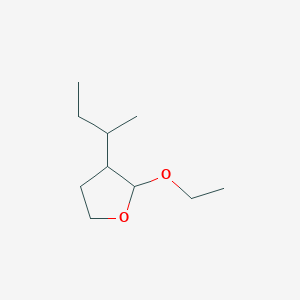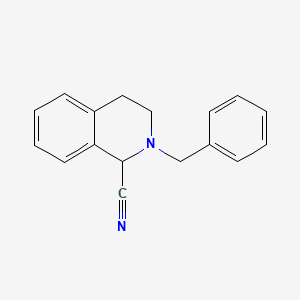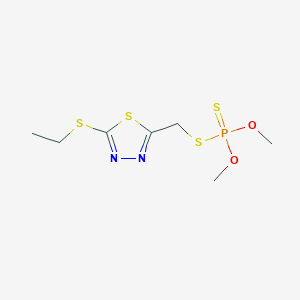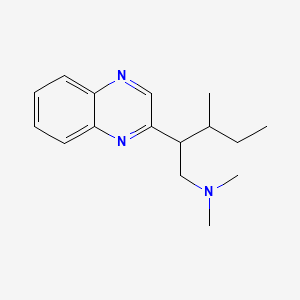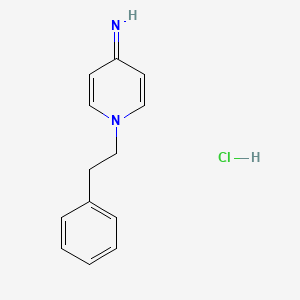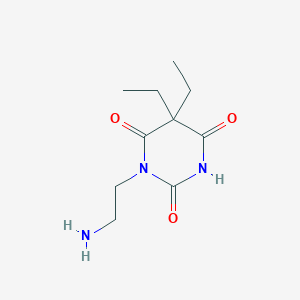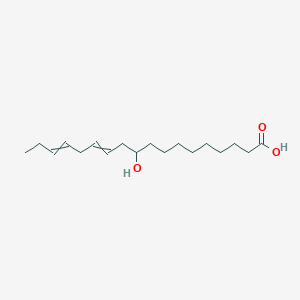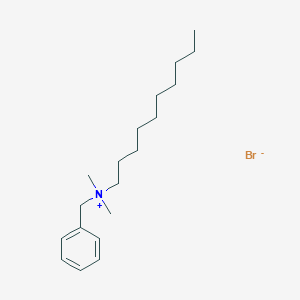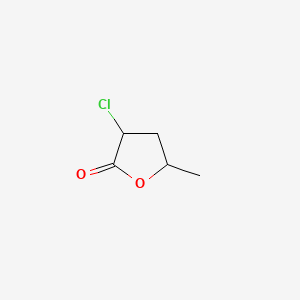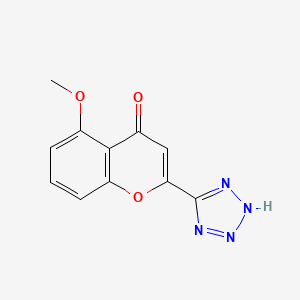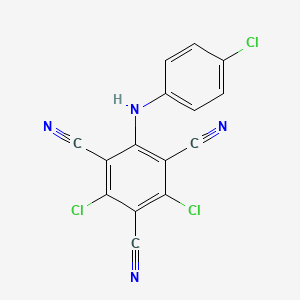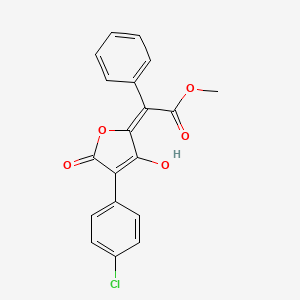
Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (E)-alpha-(4-(4-bromophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate
- Methyl (E)-alpha-(4-(4-fluorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate
Uniqueness
Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
37542-22-6 |
|---|---|
Formule moléculaire |
C19H13ClO5 |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
methyl (2E)-2-[4-(4-chlorophenyl)-3-hydroxy-5-oxofuran-2-ylidene]-2-phenylacetate |
InChI |
InChI=1S/C19H13ClO5/c1-24-18(22)15(11-5-3-2-4-6-11)17-16(21)14(19(23)25-17)12-7-9-13(20)10-8-12/h2-10,21H,1H3/b17-15+ |
Clé InChI |
OJTRRBVXKPVKNQ-BMRADRMJSA-N |
SMILES isomérique |
COC(=O)/C(=C/1\C(=C(C(=O)O1)C2=CC=C(C=C2)Cl)O)/C3=CC=CC=C3 |
SMILES canonique |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


